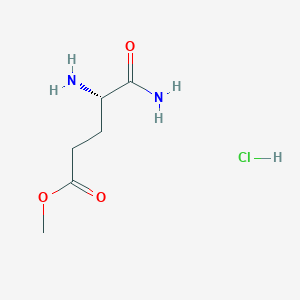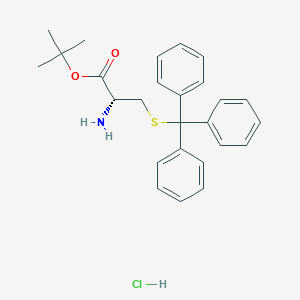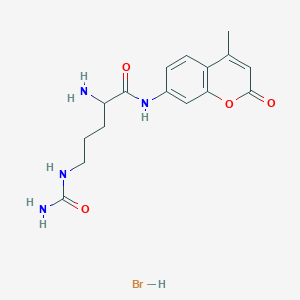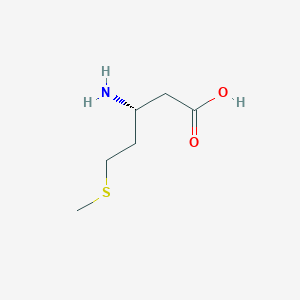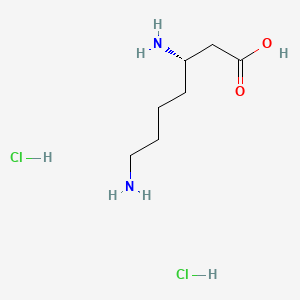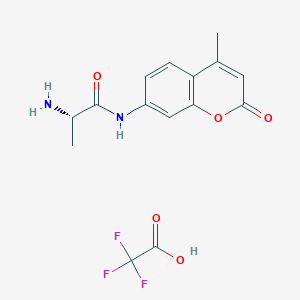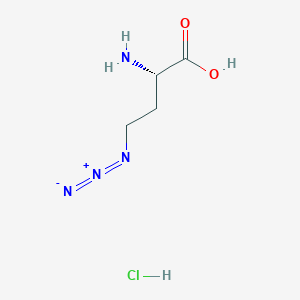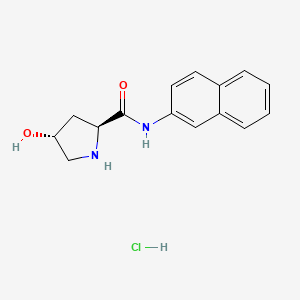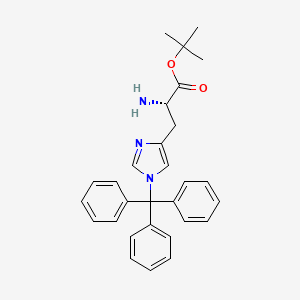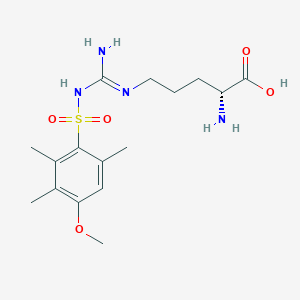
H-D-Arg(mtr)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-D-Arg(mtr)-OH, also known as Nα-(9H-Fluoren-9-ylmethoxycarbonyl)-Nω-(4-methoxy-2,3,6-trimethylphenyl)-L-arginine, is a synthetic peptide derivative. This compound is often used in peptide synthesis and research due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Arg(mtr)-OH typically involves the protection of the arginine side chain and the amino group. The process begins with the protection of the guanidine group of arginine using a suitable protecting group such as 4-methoxy-2,3,6-trimethylphenyl (mtr). The amino group is then protected using the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The protected arginine is then subjected to standard peptide coupling reactions to form the desired peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
H-D-Arg(mtr)-OH undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to remove protecting groups or to modify the peptide structure.
Substitution: The compound can undergo substitution reactions where the protecting groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of deprotected peptides.
Scientific Research Applications
H-D-Arg(mtr)-OH has several applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Medicine: this compound is used in the development of peptide-based therapeutics and diagnostic agents.
Industry: The compound is used in the production of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of H-D-Arg(mtr)-OH involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The protecting groups on the arginine side chain and amino group play a crucial role in determining the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
H-D-Arg-OMe.2HCl: This compound is a methyl ester derivative of arginine and is used in similar applications.
H-Dmt-D-Arg-Phe-Lys-NH2: Known for its high affinity for μ-opioid receptors, this compound is used in pain management research.
Uniqueness
H-D-Arg(mtr)-OH is unique due to its specific protecting groups, which provide stability and reactivity in peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins, where precise control over the reaction conditions is required.
Properties
IUPAC Name |
(2R)-2-amino-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O5S/c1-9-8-13(25-4)10(2)11(3)14(9)26(23,24)20-16(18)19-7-5-6-12(17)15(21)22/h8,12H,5-7,17H2,1-4H3,(H,21,22)(H3,18,19,20)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSAEZSSVDNYPO-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@H](C(=O)O)N)N)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

